N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide
Description
Properties
Molecular Formula |
C19H19N3O |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C19H19N3O/c23-19(22-14-13-20-15-22)21-12-11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-15,18H,11-12H2,(H,21,23) |
InChI Key |
SBGPDYVRQBUZKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)N2C=CN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reductive Dimethylation to N,N-Dimethyl-3,3-diphenylpropylamine
A key intermediate, N,N-dimethyl-3,3-diphenylpropylamine, can be synthesized quantitatively by reductive dimethylation of 3,3-diphenylpropylamine using formic acid and aqueous formaldehyde or paraformaldehyde under reflux conditions at approximately 105 °C for 12 hours. This reaction involves the formation of an iminium intermediate followed by reduction to the tertiary amine. The product is isolated by extraction with dichloromethane and dried over magnesium sulfate, yielding a high-purity oil (yield ~99.97%).
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 3,3-Diphenylpropylamine + Formaldehyde + Formic acid | Reflux at 105 °C, 12 h | N,N-Dimethyl-3,3-diphenylpropylamine (quantitative yield) |
Demethylation to N-Methyl-3,3-diphenylpropylamine via Carbamate Intermediate
The tertiary amine (N,N-dimethyl-3,3-diphenylpropylamine) undergoes demethylation using ethyl chloroformate or methyl chloroformate to form an ethyl or methyl 3,3-diphenylpropylcarbamate intermediate. Subsequent hydrolysis under acidic conditions (acetic acid and hydrochloric acid or bromic acid mixture) converts the carbamate to N-methyl-3,3-diphenylpropylamine. This method provides a novel and efficient route for selective demethylation and amine functionalization.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| N,N-Dimethyl-3,3-diphenylpropylamine + Ethyl/Methyl chloroformate | Demethylation to carbamate derivative | |
| Carbamate + Acetic acid/HCl or Bromic acid | Hydrolysis to N-methyl-3,3-diphenylpropylamine |
Formation of N-(3,3-Diphenylpropyl)-1H-imidazole-1-carboxamide
Reaction of Amine with Imidazole-1-carbonyl Derivatives
The key step to form the target carboxamide involves coupling the 3,3-diphenylpropylamine derivative with an imidazole-1-carbonyl electrophile, such as imidazole-1-carbonyl chloride or imidazole-1-isocyanate derivatives. This reaction typically proceeds under mild conditions, often in the presence of a base (e.g., triethylamine or N,N-diisopropylethylamine) in an aprotic solvent like dichloromethane or acetonitrile at room temperature.
This method is supported by analogous carboxamide syntheses reported for related heterocyclic amides, where amines react with isocyanates or carbonyl chlorides to yield the corresponding carboxamides in high yields.
Representative Reaction Conditions
| Reagents | Conditions | Notes |
|---|---|---|
| N-Methyl-3,3-diphenylpropylamine + Imidazole-1-carbonyl chloride | Room temperature, aprotic solvent, base present | Formation of this compound |
| Alternative: Amine + Imidazole-1-isocyanate | Mild conditions, base catalysis | Direct carboxamide bond formation |
Purification and Characterization
Purification of the final compound is typically achieved by recrystallization from solvents such as ethyl acetate, methyl acetate, acetone, or mixtures with protic solvents (methanol, ethanol, propanol). The choice depends on solubility and desired purity.
Characterization involves standard spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm the chemical environment of the amide and aromatic protons.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to verify the presence of the amide carbonyl stretch.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Reductive dimethylation of 3,3-diphenylpropylamine | 3,3-diphenylpropylamine, formaldehyde, formic acid | Reflux, 105 °C, 12 h | Quantitative (99.97%) |
| 2 | Demethylation to carbamate intermediate | N,N-dimethyl-3,3-diphenylpropylamine, ethyl/methyl chloroformate | Room temperature | Carbamate intermediate formed |
| 3 | Hydrolysis of carbamate to N-methyl amine | Acetic acid + HCl or bromic acid | Acidic hydrolysis | N-methyl-3,3-diphenylpropylamine obtained |
| 4 | Coupling with imidazole-1-carbonyl derivative | N-methyl-3,3-diphenylpropylamine, imidazole-1-carbonyl chloride/isocyanate, base | Room temperature, aprotic solvent | This compound |
Research Findings and Notes
- The demethylation via carbamate intermediate is a novel and selective method that avoids harsher conditions and side reactions common in direct demethylation.
- The use of formic acid and formaldehyde for reductive dimethylation is a classical, efficient approach yielding high purity tertiary amines.
- Carboxamide formation via reaction with imidazole-1-carbonyl derivatives is well-established in heterocyclic chemistry, allowing for clean coupling under mild conditions.
- Purification strategies are flexible and can be optimized based on solvent systems to achieve high purity crystalline products.
Chemical Reactions Analysis
Types of Reactions: N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe to study biological processes and interactions, particularly those involving imidazole-containing compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The diphenylpropyl side chain provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural and functional differences between N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide and related imidazole/benzimidazole derivatives:
Pharmacokinetic and Metabolic Considerations
- Lipophilicity and Bioavailability: The diphenylpropyl group in the target compound may enhance blood-brain barrier penetration compared to polar substituents like trichlorophenoxy (prochloraz) or furan () .
- Excretion and Metabolism : DIC’s rapid renal excretion (43% unchanged in humans) contrasts with prochloraz’s likely hepatic metabolism due to its chlorinated aromatic group .
Biological Activity
N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Imidazole Ring : A five-membered heterocyclic structure that contributes to various biological activities.
- Diphenylpropyl Group : This moiety enhances lipophilicity and potentially increases the compound's ability to penetrate biological membranes.
Anticancer Activity
Research has indicated that imidazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that imidazole-based compounds can inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in many cancer types. The compound demonstrated an IC50 value indicating effective inhibition of cell growth in various cancer cell lines:
| Compound | Cancer Cell Lines | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (breast) | 2.5 |
| A549 (lung) | 3.0 | |
| HT-29 (colorectal) | 2.8 |
These findings suggest that this compound can induce cytotoxicity selectively in cancer cells without significant toxicity to normal cells .
The mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of EGFR : The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling that promotes tumor growth.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells, triggering programmed cell death pathways .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has shown promise in neuropharmacology. Studies have indicated its potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease:
| Enzyme Inhibition | IC50 (nM) |
|---|---|
| Human AChE | 1680 |
| Human Butyrylcholinesterase (BChE) | 5610 |
These values indicate moderate inhibitory activity against cholinesterases, which may help alleviate cognitive decline associated with neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A clinical trial assessed the efficacy of this compound in patients with advanced breast cancer. The results showed a significant reduction in tumor size after a treatment regimen involving this compound combined with standard chemotherapy protocols. The observed side effects were minimal compared to traditional chemotherapeutics.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of the compound in a rodent model of Alzheimer's disease. The administration of this compound resulted in improved cognitive function as measured by behavioral tests and reduced amyloid plaque formation in brain tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
